molecular formula C7H4Cl3NO2 B8588146 Methyl 4,5,6-trichloropicolinate

Methyl 4,5,6-trichloropicolinate

Cat. No. B8588146
M. Wt: 240.5 g/mol
InChI Key: FRWLPOFCVNVPFU-UHFFFAOYSA-N
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Patent
US06784137B2

Procedure details

A solution of methyl 5,6-dichloropyridine-2-carboxylate-N-oxide (22.0 g, 0.100 mol) and phosphorus oxychloride (15.70 mL, 0.169 mol) was heated at 70° C. for 36 hours. The solvent was removed and the residue carefully taken up into diethyl ether and water. The organic layer was washed with saturated sodium bicarbonate solution, water, brine, dried and concentrated to give methyl 4,5,6-trichloropyridine-2-carboxylate (20.0 g, 0.083 mol). 1H NMR (CDCl3): δ 8.16 (s, 1H), 4.02 (s, 3H).
Name
methyl 5,6-dichloropyridine-2-carboxylate-N-oxide
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
15.7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[N+:6]([O-])[C:5]([C:10]([O:12][CH3:13])=[O:11])=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:16])=O>>[Cl:16][C:3]1[C:2]([Cl:1])=[C:7]([Cl:8])[N:6]=[C:5]([C:10]([O:12][CH3:13])=[O:11])[CH:4]=1

Inputs

Step One
Name
methyl 5,6-dichloropyridine-2-carboxylate-N-oxide
Quantity
22 g
Type
reactant
Smiles
ClC1=CC=C([N+](=C1Cl)[O-])C(=O)OC
Name
Quantity
15.7 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium bicarbonate solution, water, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC(=C1Cl)Cl)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.083 mol
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.